![molecular formula C16H17FO2Se B12516310 Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- CAS No. 820212-03-1](/img/structure/B12516310.png)
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phenol group, a fluorine atom, a phenylseleno group, and a methoxy group, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a phenol derivative reacts with a fluorinated alkyl halide in the presence of a base. The phenylseleno group can be introduced through a selenation reaction using phenylselenol and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include selenoxides, de-selenated phenols, and substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4-[2-chloro-3-(phenylseleno)propyl]-2-methoxy-
- Phenol, 4-[2-bromo-3-(phenylseleno)propyl]-2-methoxy-
- Phenol, 4-[2-iodo-3-(phenylseleno)propyl]-2-methoxy-
Uniqueness
Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo analogs.
This comprehensive overview highlights the significance of Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy- in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
820212-03-1 |
|---|---|
Formule moléculaire |
C16H17FO2Se |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
4-(2-fluoro-3-phenylselanylpropyl)-2-methoxyphenol |
InChI |
InChI=1S/C16H17FO2Se/c1-19-16-10-12(7-8-15(16)18)9-13(17)11-20-14-5-3-2-4-6-14/h2-8,10,13,18H,9,11H2,1H3 |
Clé InChI |
QTFRGYWYJQTRTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C[Se]C2=CC=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


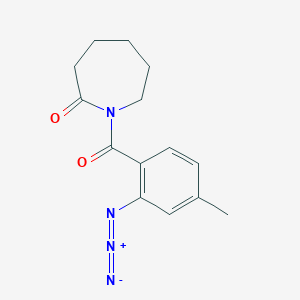
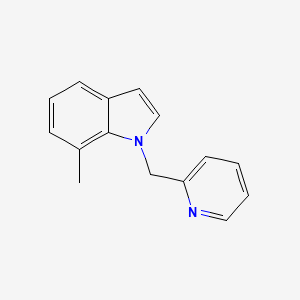
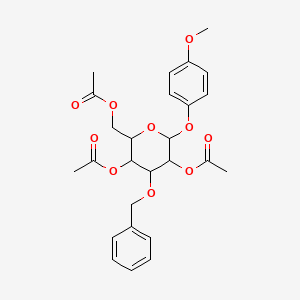
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
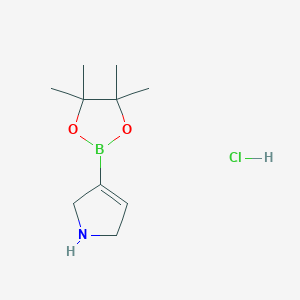
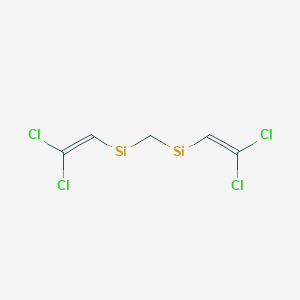
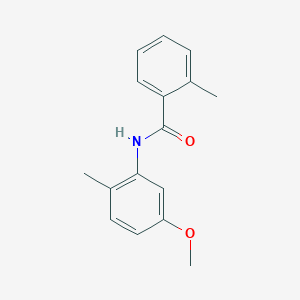

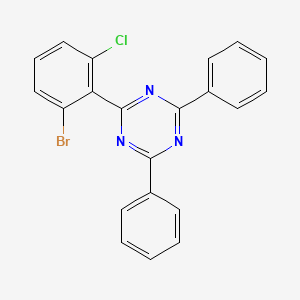
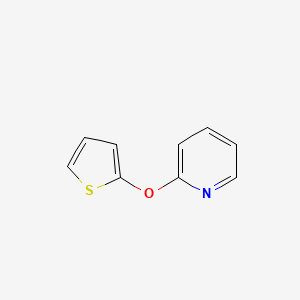

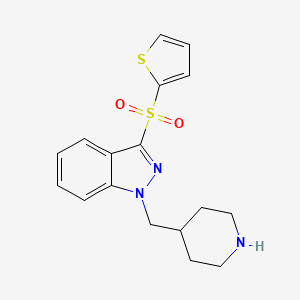

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
